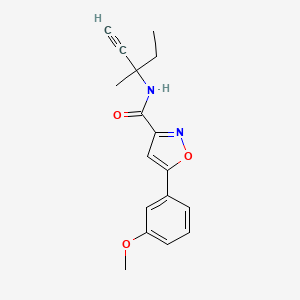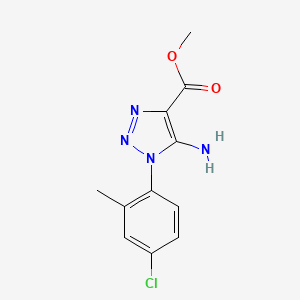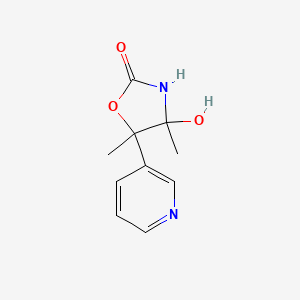
N-(1-ethyl-1-methylprop-2-yn-1-yl)-5-(3-methoxyphenyl)isoxazole-3-carboxamide
Descripción general
Descripción
N-(1-ethyl-1-methylprop-2-yn-1-yl)-5-(3-methoxyphenyl)isoxazole-3-carboxamide, also known as A-836,339, is a chemical compound that has been extensively studied for its potential therapeutic use in various medical conditions. This compound belongs to the class of isoxazole carboxamides and has been found to have a wide range of biological activities.
Mecanismo De Acción
N-(1-ethyl-1-methylprop-2-yn-1-yl)-5-(3-methoxyphenyl)isoxazole-3-carboxamide acts as a selective antagonist of the cannabinoid receptor CB1. This receptor is primarily found in the central nervous system and is involved in the regulation of pain, appetite, and mood. By blocking the CB1 receptor, N-(1-ethyl-1-methylprop-2-yn-1-yl)-5-(3-methoxyphenyl)isoxazole-3-carboxamide can reduce pain and inflammation, as well as improve mood and reduce anxiety.
Biochemical and Physiological Effects:
N-(1-ethyl-1-methylprop-2-yn-1-yl)-5-(3-methoxyphenyl)isoxazole-3-carboxamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and increase the release of anti-inflammatory cytokines, such as IL-10. N-(1-ethyl-1-methylprop-2-yn-1-yl)-5-(3-methoxyphenyl)isoxazole-3-carboxamide has also been found to reduce the activation of microglia, which are immune cells in the central nervous system that play a role in inflammation and pain. Furthermore, N-(1-ethyl-1-methylprop-2-yn-1-yl)-5-(3-methoxyphenyl)isoxazole-3-carboxamide has been shown to reduce the release of dopamine in the brain, which may contribute to its potential use in addiction treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1-ethyl-1-methylprop-2-yn-1-yl)-5-(3-methoxyphenyl)isoxazole-3-carboxamide in lab experiments is its high selectivity for the CB1 receptor. This allows researchers to study the specific effects of CB1 receptor blockade without affecting other receptors. However, one limitation of using N-(1-ethyl-1-methylprop-2-yn-1-yl)-5-(3-methoxyphenyl)isoxazole-3-carboxamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(1-ethyl-1-methylprop-2-yn-1-yl)-5-(3-methoxyphenyl)isoxazole-3-carboxamide. One area of interest is its potential use in cancer treatment. Further studies are needed to determine the specific mechanisms by which N-(1-ethyl-1-methylprop-2-yn-1-yl)-5-(3-methoxyphenyl)isoxazole-3-carboxamide inhibits the growth of cancer cells and to explore its potential use in combination with other cancer treatments. Another area of interest is its potential use in addiction treatment. More research is needed to determine the optimal dosing and administration of N-(1-ethyl-1-methylprop-2-yn-1-yl)-5-(3-methoxyphenyl)isoxazole-3-carboxamide for addiction treatment and to explore its potential use in combination with other addiction treatments. Finally, further studies are needed to explore the potential use of N-(1-ethyl-1-methylprop-2-yn-1-yl)-5-(3-methoxyphenyl)isoxazole-3-carboxamide in other medical conditions, such as epilepsy and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
N-(1-ethyl-1-methylprop-2-yn-1-yl)-5-(3-methoxyphenyl)isoxazole-3-carboxamide has been extensively studied for its potential therapeutic use in various medical conditions. It has been found to have analgesic, anti-inflammatory, and anti-convulsant properties. N-(1-ethyl-1-methylprop-2-yn-1-yl)-5-(3-methoxyphenyl)isoxazole-3-carboxamide has also been shown to be effective in treating neuropathic pain, anxiety, depression, and addiction. Moreover, N-(1-ethyl-1-methylprop-2-yn-1-yl)-5-(3-methoxyphenyl)isoxazole-3-carboxamide has been found to have potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
5-(3-methoxyphenyl)-N-(3-methylpent-1-yn-3-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-5-17(3,6-2)18-16(20)14-11-15(22-19-14)12-8-7-9-13(10-12)21-4/h1,7-11H,6H2,2-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYZPMSSGNNJQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)NC(=O)C1=NOC(=C1)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-methoxyphenyl)-N-(3-methylpent-1-yn-3-yl)-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3'-(4-ethoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4328808.png)
![11-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4328816.png)
![2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-1,3-bis(4-methylphenyl)imidazolidine](/img/structure/B4328823.png)
![3'-(4-chlorophenyl)-1-[(3-phenylpyrrolidin-1-yl)methyl]-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4328824.png)


![(4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methyl (phenylsulfonyl)carbamate](/img/structure/B4328855.png)
![2-methoxyethyl 5-hydroxy-2-methyl-1-{2-[(4-nitrophenyl)amino]ethyl}-1H-indole-3-carboxylate](/img/structure/B4328856.png)

![3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]-2-ethoxypyridine](/img/structure/B4328871.png)
![3-(5-bromo-2-furyl)-5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole](/img/structure/B4328879.png)

![5-amino-3-(2-chloro-6-fluorophenyl)-12-methyl-12-azatricyclo[7.2.1.0~2,7~]dodeca-5,7-diene-4,4,6-tricarbonitrile](/img/structure/B4328891.png)
![3-(4-fluorophenyl)-N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4328894.png)